N-Benzyl-2-cyano-2-(4-methylcyclohexylidene)acetamide
Description
N-Benzyl-2-cyano-2-(4-methylcyclohexylidene)acetamide is a synthetic acetamide derivative characterized by a benzyl-substituted amide group, a cyano functional group, and a 4-methylcyclohexylidene moiety. The α-carbon adjacent to the carbonyl group is substituted with both a cyano group and a 4-methylcyclohexylidene ring, creating steric and electronic effects that influence its reactivity and interactions. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogues suggest its relevance in drug design, particularly in modulating lipophilicity and target binding .
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-benzyl-2-cyano-2-(4-methylcyclohexylidene)acetamide |
InChI |
InChI=1S/C17H20N2O/c1-13-7-9-15(10-8-13)16(11-18)17(20)19-12-14-5-3-2-4-6-14/h2-6,13H,7-10,12H2,1H3,(H,19,20) |
InChI Key |
UCDWPHPDDRUOHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C(C#N)C(=O)NCC2=CC=CC=C2)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Cyano-2-(4-methylcyclohexylidene)acetamide
The Knoevenagel condensation between cyanoacetamide and 4-methylcyclohexanone forms the α,β-unsaturated nitrile core.
Reaction conditions :
-
Catalyst : Piperidine (10 mol%) or ammonium acetate.
-
Solvent : Toluene or ethanol under reflux with azeotropic water removal.
-
Temperature : 80–110°C for 6–12 hours.
The reaction proceeds via deprotonation of cyanoacetamide’s active methylene group, followed by nucleophilic attack on the ketone and subsequent dehydration:
Yield optimization :
-
Excess ketone (1.5–2.0 equiv) improves conversion.
-
Molecular sieves or Dean-Stark apparatus enhance water removal.
N-Benzylation of the Acetamide Intermediate
Direct alkylation of the amide nitrogen with benzyl bromide introduces the benzyl group.
Reaction conditions :
-
Alkylating agent : Benzyl bromide (1.2 equiv).
-
Temperature : 0°C to room temperature, 4–8 hours.
The mechanism involves deprotonation of the amide nitrogen to form a resonance-stabilized anion, which undergoes nucleophilic substitution:
Challenges :
-
Competing O-alkylation requires strict temperature control.
-
Side reactions with the α,β-unsaturated system necessitate inert atmospheres.
Synthetic Route 2: Early-Stage N-Benzylation Followed by Condensation
Preparation of N-Benzyl Cyanoacetamide
Benzylamine reacts with cyanoacetyl chloride to form N-benzyl cyanoacetamide.
Reaction conditions :
-
Solvent : Dichloromethane or THF at 0–5°C.
-
Base : Triethylamine (2.0 equiv) to scavenge HCl.
-
Stoichiometry : 1:1 molar ratio of benzylamine to cyanoacetyl chloride.
Purification : Recrystallization from ethanol/water mixtures yields >85% pure product.
Knoevenagel Condensation with 4-Methylcyclohexanone
The pre-formed N-benzyl cyanoacetamide undergoes condensation with 4-methylcyclohexanone under conditions similar to Route 1.
Key modifications :
-
Use of Lewis acids (e.g., ZnCl₂) to accelerate enolate formation.
-
Microwave-assisted synthesis reduces reaction time to 1–2 hours at 100°C.
Alternative Pathway: Alkylation of Pre-formed Salts (Patent-Inspired Method)
Formation of Alkali Metal Salts of Cyanoacetamide
Adapting methodology from patent US4841086A, cyanoacetamide is treated with a strong base (e.g., potassium tert-butoxide) to form a resonance-stabilized enolate:
Sequential Alkylation with Benzyl and Cyclohexenyl Groups
The enolate undergoes stepwise alkylation:
-
Benzylation : React with benzyl bromide (1.1 equiv) in THF at −78°C.
-
Cyclohexenylation : Introduce 4-methylcyclohexenyl bromide via a second alkylation at 0°C.
Limitations :
-
Requires strict stoichiometric control to avoid over-alkylation.
-
Low yields (<40%) due to steric hindrance at the α-carbon.
Process Optimization and Troubleshooting
Solvent Selection
Temperature and Reaction Monitoring
-
Low temperatures (−78°C to 0°C) minimize polymerization of α,β-unsaturated intermediates.
-
In-situ FTIR or HPLC tracks consumption of starting materials and detects byproducts.
Catalyst Screening
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.
-
Metal triflates (Sc(OTf)₃, Yb(OTf)₃) accelerate Knoevenagel condensations under mild conditions.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-cyano-2-(4-methylcyclohexylidene)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Structural Characteristics
N-Benzyl-2-cyano-2-(4-methylcyclohexylidene)acetamide has a unique structure characterized by:
- Benzyl Group : Enhances lipophilicity and biological activity.
- Cyano Group : Provides electrophilic properties, making it reactive in various chemical transformations.
- 4-Methylcyclohexylidene Moiety : Introduces steric hindrance, which can influence interactions with biological targets and other chemical species.
The molecular formula for this compound is , with a molecular weight of approximately 268.36 g/mol .
Medicinal Chemistry
This compound shows promise in the development of new pharmaceuticals. Its structural features suggest potential use as a building block for synthesizing more complex molecules targeting specific enzymes or pathways. Interaction studies focus on its binding affinity to biological macromolecules such as proteins and nucleic acids, which are crucial for understanding its mechanism of action and therapeutic applications.
Key Potential Applications:
- Pharmaceutical Development : Investigated for use in drugs targeting specific diseases.
- Biological Activity : Potential as an inhibitor or modulator of enzyme activity.
Organic Synthesis
The compound can participate in various chemical transformations due to the presence of the cyano group. It can undergo nucleophilic addition reactions and rearrangements under specific conditions, such as Beckmann rearrangement, leading to the formation of different amine derivatives. This versatility makes it a valuable intermediate in organic synthesis for diverse applications in materials science and agrochemicals .
Case Studies
-
Enzyme Inhibition Studies :
Research has focused on the interaction of this compound with specific enzymes. Studies utilizing techniques like surface plasmon resonance have demonstrated its potential to inhibit enzyme activity, suggesting applications in drug design aimed at metabolic pathways involved in diseases. -
Structural Analyses :
Spectroscopic methods (NMR and MS) have been employed to characterize the compound's structure and confirm its purity during synthesis. These analyses are essential for validating its potential applications in research settings .
Mechanism of Action
The mechanism of action of N-Benzyl-2-cyano-2-(4-methylcyclohexylidene)acetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Differences and Similarities
The most structurally analogous compound identified is 2-(4-tert-butylcyclohexylidene)-2-cyano-N-cyclohexylacetamide (CAS: 438231-62-0), which shares the 2-cyano-2-cyclohexylideneacetamide backbone but differs in substituents (Table 1) .
Table 1: Structural and Molecular Comparison
| Property | N-Benzyl-2-cyano-2-(4-methylcyclohexylidene)acetamide | 2-(4-tert-butylcyclohexylidene)-2-cyano-N-cyclohexylacetamide |
|---|---|---|
| Molecular Formula | C₁₈H₂₃N₂O (inferred)* | C₁₉H₃₀N₂O |
| Molecular Weight | ~293.4 g/mol (calculated) | 302.45 g/mol |
| N-Substituent | Benzyl (C₇H₇) | Cyclohexyl (C₆H₁₁) |
| Cyclohexylidene Substituent | 4-Methyl (C₇H₁₀) | 4-tert-Butyl (C₁₀H₁₆) |
| Key Functional Groups | Cyano, Acetamide, Benzyl, Cyclohexylidene | Cyano, Acetamide, Cyclohexyl, Cyclohexylidene |
*Note: The molecular formula for the target compound is inferred by replacing the N-cyclohexyl and 4-tert-butyl groups in the analogue with N-benzyl and 4-methyl, respectively.
Implications of Substituent Variations
The 4-methylcyclohexylidene substituent is less sterically demanding than the 4-tert-butyl group, which may reduce steric hindrance in molecular interactions or crystallization processes .
Steric and Electronic Effects: The tert-butyl group in the analogue introduces significant steric bulk, which could hinder rotation around the cyclohexylidene ring or limit access to reactive sites. The smaller methyl group in the target compound may allow greater conformational flexibility . Both compounds retain the electron-withdrawing cyano group, which polarizes the α-carbon and may influence reactivity in nucleophilic additions or cyclization reactions.
Crystallography and Structural Analysis :
- Structural determination of such compounds often relies on X-ray crystallography using programs like SHELX, which are widely employed for small-molecule refinement . Differences in substituent bulk (e.g., tert-butyl vs. methyl) may affect crystal packing and diffraction quality.
Biological Activity
N-Benzyl-2-cyano-2-(4-methylcyclohexylidene)acetamide is a compound with notable biological activities, particularly in the context of medicinal chemistry. This article reviews its synthesis, structural characteristics, and various biological activities as reported in recent studies.
Chemical Structure and Properties
- Molecular Formula : C17H20N2O
- Molecular Weight : 268.36 g/mol
- CAS Registry Number : 350795-36-7
- Structural Characteristics : The compound features a cyano group and a benzyl moiety, which contribute to its biological interactions. The presence of the 4-methylcyclohexylidene group enhances its lipophilicity, potentially improving membrane permeability.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate benzyl and acetamide derivatives under controlled conditions. The reaction often requires specific catalysts to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of cyanoacetamides can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Antiparasitic Effects
In vitro studies have demonstrated that related compounds possess antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. These compounds showed effectiveness in both inhibiting parasite growth and enhancing survival rates in infected murine models .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been explored in various cancer cell lines. In particular, studies using MTT assays revealed that this compound exhibits selective cytotoxicity against human pancreatic cancer cells (Patu8988) and gastric cancer cells (SGC7901). The mechanism appears to involve apoptosis induction, although further investigations are necessary to elucidate the exact pathways involved .
Case Studies
- Antimicrobial Study : A study investigated the antimicrobial efficacy of N-benzyl derivatives against clinical isolates. The results indicated a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli, suggesting significant potential for therapeutic applications .
- Antimalarial Research : A murine model was used to evaluate the in vivo antimalarial activity of related compounds, demonstrating that treatment with these compounds significantly reduced parasitemia and improved survival rates compared to untreated controls .
- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines showed that this compound could induce cell death through apoptotic pathways, indicating potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-Benzyl-2-cyano-2-(4-methylcyclohexylidene)acetamide with high purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the condensation of 4-methylcyclohexanone with cyanoacetamide derivatives. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Temperature control : Reactions are often conducted under reflux (80–120°C) to achieve high yields while avoiding decomposition .
- Purification : Column chromatography or recrystallization in ethanol is used to isolate the final product (>95% purity) .
Table 1 : Comparison of Reaction Conditions from Literature
| Step | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Condensation | DMF | 100 | 78 | |
| Cyclization | Toluene | 110 | 85 |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the benzyl, cyano, and cyclohexylidene moieties. The absence of residual solvents is verified via H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 297.1478) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity and monitors degradation products .
Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed. Key steps include:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation .
- Refinement : SHELXL (part of the SHELX suite) refines atomic coordinates and thermal parameters. Hydrogen bonding and π-π interactions are analyzed using Olex2 or Mercury .
Q. What preliminary assays are recommended for evaluating its biological activity?
- Methodological Answer :
- Enzyme inhibition : Measure IC values via fluorometric or colorimetric assays (e.g., kinase or protease inhibition) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., cisplatin) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number) .
- Meta-analysis : Use statistical tools (e.g., R or Python) to compare datasets and identify confounding variables (e.g., solvent effects in cell culture) .
- Structural analogs : Test derivatives to isolate the pharmacophore responsible for activity .
Q. What computational strategies predict the compound’s reactivity and binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases) .
Table 2 : Example Docking Scores vs. Experimental IC
| Target Protein | Docking Score (kcal/mol) | Experimental IC (µM) |
|---|---|---|
| EGFR kinase | -9.2 | 2.1 ± 0.3 |
Q. How should pharmacokinetic studies be designed to assess absorption and metabolism?
- Methodological Answer :
- In vitro models : Use Caco-2 cell monolayers to measure permeability (P) .
- Microsomal stability : Incubate with liver microsomes (human/rat) to quantify metabolic half-life (t) via LC-MS/MS .
- Plasma protein binding : Equilibrium dialysis to determine free fraction (% unbound) .
Q. What protocols ensure safe handling given potential toxicity concerns?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
